molecular formula C9H10O3 B1293641 Methyl 4-(hydroxymethyl)benzoate CAS No. 6908-41-4

Methyl 4-(hydroxymethyl)benzoate

Cat. No.: B1293641
CAS No.: 6908-41-4
M. Wt: 166.17 g/mol
InChI Key: VBWFYEFYHJRJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxymethyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(hydroxymethyl)benzoate can undergo oxidation reactions to form methyl 4-formylbenzoate or methyl 4-carboxybenzoate, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form methyl 4-(hydroxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products Formed:

    Oxidation: Methyl 4-formylbenzoate, methyl 4-carboxybenzoate.

    Reduction: Methyl 4-(hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Properties

IUPAC Name

methyl 4-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWFYEFYHJRJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064501
Record name Benzoic acid, 4-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6908-41-4
Record name Methyl 4-(hydroxymethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6908-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(hydroxymethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006908414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(hydroxymethyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(hydroxymethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(hydroxymethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of p-methoxycarbonylbenzaldehyde (Description 35, 0.82 g, 5.0 mmol) in methanol (10 ml) at 0° under argon was treated with sodium borohydride (50 mg, 1.25 mmol), added in portions over 5 minutes. After stirring overnight the reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water and dried (MgSO4). Removal of the solvent gave the desired product as a colourless solid (0.78 g, 94%). δH (CDCl3) 1.83 (1H, t, J 5.9 Hz), 3.93 (3H, s), 4.78 (1H, d, J 5.9 Hz), 7.45 (2H, d, J 8.1 Hz), 8.04 (2H, d, J 8.1 Hz) ppm.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

A mixture of methyl 4-formylbenzoate (500 g, 3.05 mole), Raney nickel (25 g) and toluene (1000 mL) is heated in an autoclave between 60 and 75° C. under a hydrogen atmosphere at between 41 and 44 bars absolute for 3.5 hours. The hydrogen pressure then is released and the catalyst removed from the reaction mixture by filtration at 40° to 60° C. The toluene is removed by distillation and the product, methyl 4-(hydroxymethyl)benzoate obtained in a 90% yield, is used in the next step without further purification.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(hydroxymethyl)benzoate
Reactant of Route 2
Methyl 4-(hydroxymethyl)benzoate
Reactant of Route 3
Methyl 4-(hydroxymethyl)benzoate
Reactant of Route 4
Methyl 4-(hydroxymethyl)benzoate
Reactant of Route 5
Methyl 4-(hydroxymethyl)benzoate
Reactant of Route 6
Methyl 4-(hydroxymethyl)benzoate
Customer
Q & A

Q1: What role does Methyl 4-(hydroxymethyl)benzoate play in the plasma-driven pinacol coupling reaction of Methyl 4-formylbenzoate?

A1: this compound is identified as a side product, not the main product, in the plasma-driven pinacol coupling reaction using Methyl 4-formylbenzoate (MFB) as the starting material. [] The main product is the pinacol resulting from the coupling of two MFB molecules. The formation of this compound is attributed to reactions involving radicals generated in the plasma-liquid interface, potentially including hydrogen radicals or hydroxyl radicals, reacting with MFB.

Q2: How does the formation of this compound impact the efficiency of the desired pinacol coupling reaction?

A2: The formation of this compound, along with other identified side products, directly competes with the desired pinacol coupling pathway. This side reaction consumes the starting material (MFB) and reduces the overall yield of the desired pinacol product. [] Further research into controlling the plasma conditions and reaction environment could potentially minimize these side reactions and enhance the selectivity towards the desired pinacol product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.